Home > Products > Screening Compounds P67363 > 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid - 353484-21-6

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

Catalog Number: EVT-3046559
CAS Number: 353484-21-6
Molecular Formula: C14H13NO4
Molecular Weight: 259.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid (5661118) is a cyclopentaquinoline derivative identified as a novel small molecule inhibitor of human Cdc25 dual-specificity phosphatases, particularly Cdc25B. [] Cdc25 phosphatases are key regulators of cell cycle transition and proliferation, often overexpressed in human tumors and associated with oncogenic properties. [] The identification of selective Cdc25 phosphatase inhibitors like 5661118 holds potential as valuable biological tools for studying the cellular roles of Cdc25 and possibly as therapeutic agents. []

Applications
  • Screening for Cdc25 Inhibitors: It was identified as a potential Cdc25 inhibitor through in vitro screening of a small molecule library. []

3-benzoyl-naphtho[1,2-b]furan-4,5-dione (5169131)

Compound Description: 3-benzoyl-naphtho[1,2-b]furan-4,5-dione (5169131) is a naphthofurandione derivative identified as a reversible inhibitor of Cdc25B, a dual-specificity phosphatase, with an in vitro IC50 value ranging from 2.5 to 11 μM []. It exhibits competitive inhibitor kinetics and induces G1/S and G2/M cell cycle arrest at concentrations of 10 to 30 μM []. Additionally, 5169131 demonstrates inhibitory effects on the proliferation of human PC-3 prostate and MDA-MB-435 breast cancer cells [].

Relevance: Although structurally distinct from 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid, both compounds were identified in the same research effort targeting Cdc25 phosphatase inhibitors []. Both belong to distinct chemical classes – the former a cyclopentaquinoline and the latter a naphthofurandione – but were investigated concurrently for their inhibitory potential against the same target.

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This group encompasses a series of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives. These compounds are synthesized through an acid-catalyzed three-component cyclocondensation reaction involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene []. These derivatives can be further reacted to form stable ozonides with defined stereochemistry [].

Tetrahydro-3H-cyclopenta[c]quinoline Scaffold-based PTP1B Inhibitors

Compound Description: This series comprises various tetrahydro-3H-cyclopenta[c]quinoline analogs explored for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) []. These compounds were identified through high-throughput screening of a library for inhibitors of six different PTPs, including PTP1B, SHP-1, SHP-2, PRL-3, CDC25B, and LAR []. Notably, compounds with a bulky substituent at the 8-position of the cyclopentaquinoline ring demonstrated good potency and selectivity for PTP1B over other PTPs [].

4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This set of compounds, specifically 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, is generated via a Lewis acid-catalyzed cycloaddition reaction between 1-phenyl-2-arylamino-2-methoxyethanones and cyclopentadiene []. These derivatives can be further aromatized using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone [].

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 represents a novel type II positive allosteric modulator (PAM) selective for the α7 nicotinic acetylcholine receptor (nAChR) []. It exhibits a distinct pharmacological profile compared to other type II α7 PAMs like TQS []. A-867744 potentiates acetylcholine-evoked currents with an EC50 value of approximately 1 μM []. Importantly, it does not displace the binding of [3H]methyllycaconitine to rat cortex α7* nAChRs [].

Relevance: Although A-867744 is not structurally similar to 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid, it's discussed in the context of α7 nAChR modulation alongside another compound, 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide (TQS) []. TQS shares the core tetrahydro-3H-cyclopenta[c]quinoline structure with 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid, highlighting the relevance of this scaffold in modulating α7 nAChR activity.

(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (G1-PABA)

Compound Description: G1-PABA is a synthesized GPER1 ligand designed as part of a series of G15/G1 analog compounds []. The modifications included replacing the acetyl group of G1 with a carboxyl group to facilitate amide bond formation with various moieties, aiming to enhance affinity for GPER1 []. G1-PABA demonstrated concentration-dependent inhibition of cell proliferation in breast cancer (MCF-7 and MDA-MB-231) and normal (MCF-10A) cell lines, suggesting its potential as an anti-cancer agent [].

(+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description: GAT107, the (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, acts as a potent PAM for the α7 nAChR, exhibiting intrinsic allosteric agonist activity []. This compound demonstrates a unique activation mechanism, showing sensitivity to the antagonist methyllycaconitine only during its presence in solution []. The study highlighted the importance of specific amino acid residues, like tryptophan 55 and tyrosine 93, for the cooperative functions of GAT107 and orthosteric activators of the α7 nAChR [].

1-(4-[6-bromobenzo-(1,3)-dioxol-5-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]-quinolin-8-yl)-ethanone (G1)

Compound Description: G1 is a selective agonist of the G protein-coupled receptor 30 (GPR30), also known as a membrane estrogen receptor []. This receptor plays a role in estrogen-dependent signaling pathways and has garnered interest in breast cancer research due to its involvement in cellular processes like migration, proliferation, and cell survival []. G1 has been utilized to investigate the specific biological activity of GPR30, especially in the context of breast cancer cell lines [].

[4-(6-bromo-benzo-[1,3]-dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta-(c)-quinoline (G15)

Compound Description: G15 functions as a selective antagonist for GPR30 []. It has been synthesized and utilized in research to study the specific biological activities and signaling pathways associated with GPR30, particularly in breast cancer models []. The development and use of selective agonists and antagonists like G1 and G15 have been crucial in advancing our understanding of GPR30's role in various cellular processes and its potential as a therapeutic target [].

Properties

CAS Number

353484-21-6

Product Name

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

IUPAC Name

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

Molecular Formula

C14H13NO4

Molecular Weight

259.261

InChI

InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)

InChI Key

RKSORIGFRQYENG-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.